Methyl 5-methoxy-6-methylpicolinate
Description
Properties
Molecular Formula |
C9H11NO3 |
|---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
methyl 5-methoxy-6-methylpyridine-2-carboxylate |
InChI |
InChI=1S/C9H11NO3/c1-6-8(12-2)5-4-7(10-6)9(11)13-3/h4-5H,1-3H3 |
InChI Key |
KNHDIULGDLMXFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)C(=O)OC)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
- Substituent Effects: Electron-Donating Groups (e.g., -OCH₃, -CH₃): Enhance ring electron density, increasing stability toward electrophilic substitution. This compound’s methoxy and methyl groups likely improve solubility in non-polar solvents compared to halogenated analogs . Electron-Withdrawing Groups (e.g., -Cl, -CF₃): Increase reactivity in nucleophilic aromatic substitution. For instance, Methyl 6-chloro-5-(trifluoromethyl)picolinate exhibits higher metabolic stability due to the CF₃ group .
Physicochemical Properties
- Boiling Point/Melting Point: Methyl esters generally exhibit lower melting points than their carboxylic acid counterparts. For example, Methyl 4-amino-6-methoxypicolinate is a solid at room temperature, while Methyl 6-methyl-3-phenylpicolinate may exist as an oil due to increased hydrophobicity .
- Solubility: Methoxy and amino groups enhance water solubility, whereas chloro and trifluoromethyl groups reduce it .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Methyl 5-methoxy-6-methylpicolinate, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves esterification of the corresponding picolinic acid derivative under acidic catalysis (e.g., H₂SO₄ in methanol) . Key variables include:
- Temperature : 60–80°C for efficient ester formation while minimizing side reactions.
- Solvent : Polar aprotic solvents (e.g., DMF) enhance reactivity for substitutions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) is recommended to isolate the ester with >95% purity .
- Data Optimization : Monitor reaction progress via TLC (Rf ~0.3–0.5 in ethyl acetate/hexane) and adjust stoichiometry of methylating agents (e.g., methyl iodide) to avoid over-alkylation .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- ¹H NMR : Expect signals for methoxy groups (δ 3.8–4.0 ppm) and aromatic protons (δ 6.5–8.0 ppm, split due to methyl substitution). Integrate peaks to confirm substitution patterns .
- IR Spectroscopy : Look for ester C=O stretch (~1720 cm⁻¹) and methoxy C-O stretch (~1250 cm⁻¹) .
- Mass Spectrometry : Molecular ion peak (m/z ~195 for C₉H₁₁NO₃) and fragmentation patterns (e.g., loss of –OCH₃) confirm structural integrity .
Q. How do structural analogs of this compound differ in reactivity?
- Methodological Answer : Compare substituent effects using analogs like Methyl 6-chloro-5-methylpicolinate (CAS 178421-22-2) and Methyl 6-hydroxy-4-methoxypicolinate (CAS 1443759-42-9):
- Electron-Withdrawing Groups (e.g., Cl): Increase electrophilicity at the pyridine ring, favoring nucleophilic aromatic substitution .
- Electron-Donating Groups (e.g., OCH₃): Enhance stability but reduce reactivity in cross-coupling reactions .
- Data Table :
| Analog | Key Substituent | Reactivity in SNAr |
|---|---|---|
| Methyl 5-methoxy-6-methyl | OCH₃, CH₃ | Moderate |
| Methyl 6-chloro-5-methyl | Cl, CH₃ | High |
| Methyl 6-hydroxy-4-methoxy | OH, OCH₃ | Low |
Advanced Research Questions
Q. What strategies resolve contradictions in reported spectral data for methyl-substituted picolinates?
- Methodological Answer : Discrepancies in ¹³C NMR shifts (e.g., carbonyl carbons) may arise from solvent polarity or concentration effects. To standardize:
- Use deuterated DMSO for consistent hydrogen bonding environments .
- Compare with computational models (DFT calculations) to validate experimental assignments .
Q. How can this compound be leveraged to design bioactive derivatives?
- Methodological Answer :
- Functionalization : Introduce sulfonamide or amide groups at the methyl position via Pd-catalyzed C–H activation .
- Biological Screening : Test derivatives against kinase targets (e.g., EGFR) using in vitro assays. Prioritize compounds with logP <3.5 for improved bioavailability .
- Hypothesis : The methyl group at position 6 may sterically hinder binding, while the methoxy group at position 5 enhances solubility.
Q. What experimental designs mitigate challenges in regioselective substitutions on the pyridine ring?
- Methodological Answer :
- Directed Ortho-Metalation : Use LTMP (lithium tetramethylpiperidide) to deprotonate position 6 selectively, enabling bromination or iodination .
- Protecting Groups : Temporarily protect the ester moiety with tert-butyl groups to direct substitutions to the methoxy-methyl region .
- Data Contradiction Analysis : Conflicting yields (e.g., 40% vs. 70%) in similar compounds () suggest solvent purity (anhydrous vs. technical grade) as a critical variable .
Methodological Considerations
- Synthetic Reproducibility : Document reaction parameters (e.g., inert atmosphere, moisture control) to align with protocols for Methyl 6-bromo-3-(4-methoxybenzyloxy)picolinate .
- Ethical Reporting : Avoid overinterpretation of biological activity without dose-response data, per guidelines in (FINER criteria).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
